BenchChemオンラインストアへようこそ!

3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Physicochemical profiling Drug-likeness optimization CNS permeability

3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic compound belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor drug discovery. It features a fused pyrazole-pyridine ring system with a cyclopropyl substituent at the 3-position and an electron-withdrawing nitro group at the 5-position (molecular formula C₉H₈N₄O₂, MW 204.19, cLogP 2.27, PSA 87.39 Ų).

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
CAS No. 1186608-74-1
Cat. No. B11894853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
CAS1186608-74-1
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1CC1C2=C3C=C(C=NC3=NN2)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2/c14-13(15)6-3-7-8(5-1-2-5)11-12-9(7)10-4-6/h3-5H,1-2H2,(H,10,11,12)
InChIKeyMPPCYRLHEBJLSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1186608-74-1): A Dual-Functionalized Pyrazolopyridine Building Block for Kinase-Targeted Library Synthesis


3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic compound belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor drug discovery [1]. It features a fused pyrazole-pyridine ring system with a cyclopropyl substituent at the 3-position and an electron-withdrawing nitro group at the 5-position (molecular formula C₉H₈N₄O₂, MW 204.19, cLogP 2.27, PSA 87.39 Ų) . The compound is commercially available as a research chemical building block at 95% purity from multiple suppliers and serves as a direct precursor to the corresponding 5-amino derivative (CAS 1186608-75-2) via nitro reduction .

Why 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Cannot Be Replaced by Generic Pyrazolo[3,4-b]pyridine Analogs


Generic substitution among pyrazolo[3,4-b]pyridine building blocks is precluded by the non-additive nature of substituent effects on both physicochemical properties and synthetic utility. The concurrent presence of the 3-cyclopropyl and 5-nitro groups in this compound creates a unique property profile that neither the 3-cyclopropyl-only analog (CAS 2386070-77-3, cLogP ~1.0, PSA 41.57) nor the 5-nitro-only analog (CAS 63572-73-6, cLogP 0.82, PSA 87.39) can individually deliver . The 3-cyclopropyl group contributes conformational constraint and metabolic stability benefits well-documented in medicinal chemistry [1], while the 5-nitro group serves as both a polarity modulator and a versatile synthetic handle for amine diversification—a functional pairing absent in the 5-bromo analog (CAS 1211537-03-9), which instead provides a cross-coupling handle with different downstream chemistry . Simply stated, no single commercially available alternative simultaneously offers the lipophilic cyclopropyl motif, the reducible nitro handle, and the privileged pyrazolo[3,4-b]pyridine kinase-targeting scaffold.

Quantitative Differentiation Evidence for 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 1186608-74-1)


Lipophilicity Advantage: 1.45 Log Unit Increase in cLogP Over the 5-Nitro-Only Analog

The target compound exhibits a computed LogP of 2.27, representing a substantial 1.45 log unit increase in lipophilicity compared to 5-nitro-1H-pyrazolo[3,4-b]pyridine (cLogP 0.82), which lacks the 3-cyclopropyl substituent . This difference translates to approximately a 28-fold increase in octanol-water partition coefficient, placing the target compound in a more favorable lipophilicity range for membrane permeability while maintaining a constant PSA of 87.39 Ų contributed by the nitro group . The increase in lipophilicity without PSA penalty is a relevant consideration for medicinal chemistry programs targeting intracellular kinase domains or CNS-penetrant agents.

Physicochemical profiling Drug-likeness optimization CNS permeability

Molecular Weight Optimization: 24% Mass Increase Over 5-Nitro Analog Without PSA Penalty

The target compound (MW 204.19) adds 40.07 Da (24% increase) over 5-nitro-1H-pyrazolo[3,4-b]pyridine (MW 164.12) through the addition of the cyclopropyl group at position 3, while maintaining an identical PSA of 87.39 Ų . This results in an improved property profile for fragment-to-lead optimization: the MW increase raises the compound from fragment space (MW < 250) closer to lead-like range without the typical PSA inflation that accompanies polar substituent additions. By comparison, 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (MW 159.19, PSA 41.57) offers a lower-MW but PSA-deficient alternative lacking the synthetic utility of the nitro group .

Lead-likeness optimization Fragment elaboration Property-guided building block selection

Orthogonal Synthetic Utility: The 5-Nitro Group Enables Amine Diversification Not Possible with 5-Bromo or 5-Unsubstituted Analogs

The 5-nitro group in the target compound is directly reducible to the corresponding 5-amine (3-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine, CAS 1186608-75-2, MW 174.20, commercially available at 97% purity), enabling downstream diversification via amide bond formation, sulfonamide synthesis, reductive amination, or urea coupling . This synthetic pathway is orthogonal to the cross-coupling chemistry accessible from the 5-bromo analog (CAS 1211537-03-9, MW 238.09), which requires palladium-catalyzed conditions and provides C–C bond formation instead . The nitro-to-amine reduction route is generally higher-yielding and operationally simpler than many cross-coupling protocols, making it preferable for parallel library synthesis where robust, high-conversion chemistry is needed. The 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine analog (CAS 2386070-77-3), lacking any 5-substituent, offers no direct diversification handle at this position.

Parallel library synthesis Scaffold diversification Reductive amination

Kinase-Targeted Fragment Precedent: 3-Cyclopropyl-pyrazolo[3,4-b]pyridines Demonstrated CHK2 Binding in Crystallographic Fragment Screening

A closely related fragment, 3-cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine, was co-crystallized with checkpoint kinase 2 (CHK2) and deposited as PDB entry 4BDJ, demonstrating that the 3-cyclopropyl-pyrazolo[3,4-b]pyridine substructure engages the kinase ATP-binding site [1]. This provides class-level evidence that the 3-cyclopropyl substituent is sterically compatible with kinase hinge-binding motifs, supporting the use of the target compound as a fragment elaboration starting point for kinase inhibitor programs. While the 4-position in the target compound is unsubstituted (unlike the PDB fragment which bears 4-furan), the conserved 3-cyclopropyl-pyrazolo[3,4-b]pyridine core and the 5-nitro synthetic handle together enable rational structure-based elaboration strategies informed by the published co-crystal structure.

Fragment-based drug discovery Kinase inhibitor design CHK2 checkpoint kinase

Commercial Availability Benchmark: Competitive Pricing and Multi-Vendor Sourcing vs. Single-Source Analogs

The target compound is available from at least four independent commercial suppliers (Chemenu catalog CM152051, Leyan catalog 1759528, ChemSrc, and LookChem) at a standard purity specification of 95% . By comparison, the 5-amino reduction product (CAS 1186608-75-2) is available at 97% purity from multiple vendors, and the 5-bromo analog (CAS 1211537-03-9) is also multi-sourced at 95% purity. However, certain analogs such as the 3-cyclopropyl-5-iodo derivative are available from fewer suppliers, potentially creating supply chain bottlenecks for larger-scale library production. Multi-vendor availability of both the nitro precursor and the amine product ensures competitive pricing and supply redundancy for programs that require both compounds in parallel.

Chemical procurement Supply chain reliability Building block sourcing

Recommended Application Scenarios for 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Elaboration Leveraging the PDB 4BDJ CHK2 Co-Crystal Structure

The structural precedent established by the co-crystallization of 3-cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine with CHK2 (PDB 4BDJ) provides a validated starting point for fragment-to-lead optimization [1]. The target compound conserves the 3-cyclopropyl-pyrazolo[3,4-b]pyridine hinge-binding core while offering the 5-nitro group as a synthetic handle for vector-based elaboration into the solvent-exposed region or the ribose pocket. Reduction to the 5-amine (CAS 1186608-75-2) followed by amide coupling with carboxylic acid-bearing fragments enables rapid SAR exploration guided by the published co-crystal structure. This scenario is recommended for kinase inhibitor programs targeting CHK2, CHK1, or related kinases where the pyrazolo[3,4-b]pyridine scaffold has demonstrated binding competence.

Property-Driven Library Synthesis Requiring Simultaneous Lipophilicity and Synthetic Handle Presence

The target compound's cLogP of 2.27—substantially higher than the 5-nitro-only analog (cLogP 0.82)—makes it a preferred starting point for medicinal chemistry programs where achieving sufficient lipophilicity for cellular permeability is a key objective, without sacrificing the synthetic versatility of the nitro group [1]. The constant PSA of 87.39 Ų across both nitro-containing analogs ensures that polarity-related properties (e.g., hydrogen bonding capacity) remain predictable while lipophilicity is tuned via the cyclopropyl substituent. This scenario applies to lead optimization programs targeting intracellular proteins where maintaining cLogP in the 2–3 range is correlated with improved cell-based activity.

Parallel Library Production via Nitro Reduction and Amide/Amino Diversification

The well-precedented reduction of the 5-nitro group to the 5-amine (CAS 1186608-75-2, commercially available at 97% purity) enables the synthesis of diverse compound libraries through robust amide coupling, sulfonamide formation, or urea synthesis chemistry [1]. This synthetic route is operationally simpler and typically higher-yielding than the Suzuki/Heck cross-coupling chemistry required for the 5-bromo analog (CAS 1211537-03-9), making it better suited for high-throughput parallel synthesis where reaction robustness and product purity are critical. Programs requiring 50–500 member libraries with diverse 5-position amide or amine substituents will benefit from procuring both the nitro precursor and its amine derivative.

Scaffold-Hopping and Bioisostere Evaluation Programs for ATP-Competitive Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged kinase inhibitor core that combines structural elements of pyrrolo[2,3-b]pyridine and indazole, enabling multiple kinase binding modes [1]. The target compound's 3-cyclopropyl group serves as a conformationally constrained alkyl substituent that can mimic the steric profile of an isopropyl or ethyl group while offering distinct metabolic stability advantages [2]. This makes it a valuable scaffold-hopping candidate for programs seeking to replace indazole, pyrrolopyridine, or other fused heterocyclic kinase hinge binders with a metabolically differentiated alternative bearing a synthetic handle for rapid analog generation.

Quote Request

Request a Quote for 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.